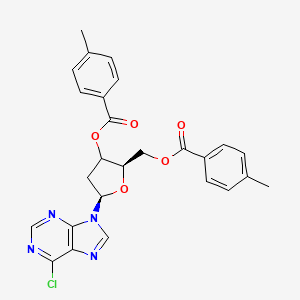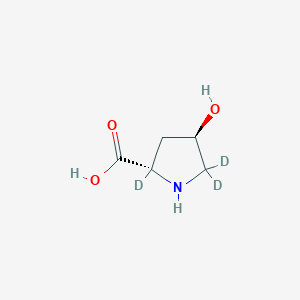
trans-4-Hydroxy-L-proline-2,5,5-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-Hydroxy-L-proline-2,5,5-d3: is a deuterium-labeled analogue of trans-4-hydroxy-L-proline, an amino acid derivative. This compound is often used in biochemical and pharmaceutical research due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Hydroxy-L-proline-2,5,5-d3 typically involves the incorporation of deuterium atoms into the proline structure. One common method is the chemical synthesis route, where deuterium is introduced through specific reactions involving deuterated reagents .
Industrial Production Methods: Industrial production of this compound can involve microbial fermentation processes. These processes utilize genetically engineered microorganisms to produce the compound in large quantities. The fermentation method is often preferred due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: trans-4-Hydroxy-L-proline-2,5,5-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield keto derivatives, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-4-Hydroxy-L-proline-2,5,5-d3 is used as a chiral building block for the synthesis of various pharmaceuticals, including neuroexcitatory kainoids and antifungal echinocandins .
Biology: In biological research, this compound is used to study enzymatic reactions involving C-H bond activation and C-N bond cleavage. It provides insights into the mechanisms of enzymatic control and specificity .
Medicine: In medicine, this compound is used in metabolic studies to understand the pharmacokinetics of proline derivatives. It is also involved in the synthesis of chiral ligands for enantioselective ethylation of aldehydes .
Industry: In the industrial sector, this compound is used in the production of stable isotope-labeled reference materials for accurate and reliable data analysis .
Mécanisme D'action
The mechanism of action of trans-4-Hydroxy-L-proline-2,5,5-d3 involves its incorporation into metabolic pathways where it can act as a substrate for various enzymes. The deuterium labeling allows for the tracking of its metabolic fate, providing insights into the biochemical pathways and molecular targets involved .
Comparaison Avec Des Composés Similaires
trans-4-Hydroxy-L-proline: The non-deuterated analogue used in similar applications.
trans-3-Hydroxy-L-proline: Another isomer with different biochemical properties.
L-Proline: The parent amino acid from which these derivatives are synthesized .
Uniqueness: The uniqueness of trans-4-Hydroxy-L-proline-2,5,5-d3 lies in its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it a valuable tool in both research and industrial applications .
Propriétés
Formule moléculaire |
C5H9NO3 |
|---|---|
Poids moléculaire |
134.15 g/mol |
Nom IUPAC |
(2S,4R)-2,5,5-trideuterio-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1/i2D2,4D |
Clé InChI |
PMMYEEVYMWASQN-QAFFOARNSA-N |
SMILES isomérique |
[2H][C@]1(C[C@H](C(N1)([2H])[2H])O)C(=O)O |
SMILES canonique |
C1C(CNC1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12401025.png)

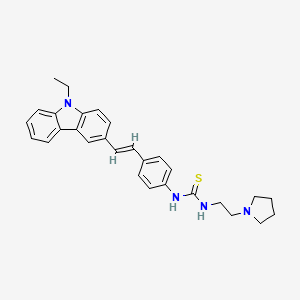
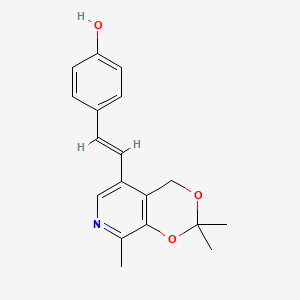

![(2S)-2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B12401060.png)
![(4R,7R,8R,9Z,14E,16Z,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B12401061.png)
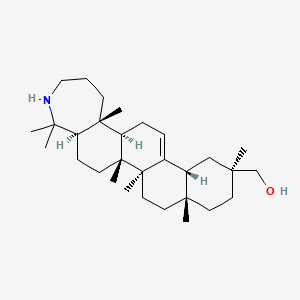

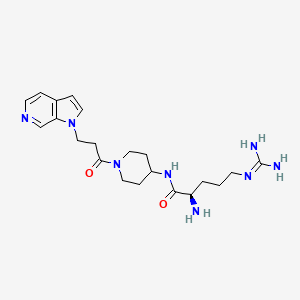
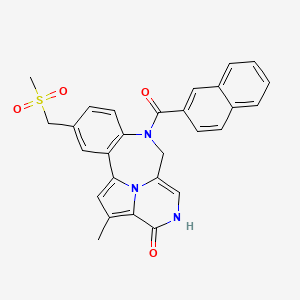
![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-[dideuterio(hydroxy)methyl]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B12401091.png)
